molecular formula C16H20N4O B7081071 N-methyl-N-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide

N-methyl-N-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No.: B7081071
M. Wt: 284.36 g/mol
InChI Key: DURZVQQXFQAHKA-UHFFFAOYSA-N
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Description

N-methyl-N-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a tetrahydroquinoline moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-methyl-N-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(11-12-20-10-4-9-18-20)16(21)14-7-2-5-13-6-3-8-17-15(13)14/h3-4,6,8-10,14H,2,5,7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURZVQQXFQAHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CC=N1)C(=O)C2CCCC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole intermediate is then alkylated with an appropriate alkyl halide to introduce the 2-pyrazol-1-ylethyl group.

    Quinoline Synthesis: The tetrahydroquinoline moiety is synthesized via the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the tetrahydroquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the quinoline moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-N-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1H-indene-5-sulfonamide
  • N-methyl-N-(2-pyrazol-1-ylethyl)-quinoline-8-carboxamide

Uniqueness

N-methyl-N-(2-pyrazol-1-ylethyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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